N-(4-Chlorobenzyl)pyridin-3-amine
Description
Properties
Molecular Formula |
C12H11ClN2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C12H11ClN2/c13-11-5-3-10(4-6-11)8-15-12-2-1-7-14-9-12/h1-7,9,15H,8H2 |
InChI Key |
CEVNNSXVYGVQBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural motifs with N-(4-Chlorobenzyl)pyridin-3-amine, differing primarily in substituents, core heterocycles, or functional groups:
N-(4-Chlorobenzyl)-N-methylformamide
- Structure : A formamide derivative with a 4-chlorobenzyl group and a methyl substituent.
- Synthesis : Rapid synthesis via substitution reactions, yielding 52.0% as the main product, with 31.3% of the tertiary amine by-product (N,N-di-(4-chlorobenzyl)-N-methylamine) .
2-(4-([2,2'-Bi(1,3-dithiolylidene)]-4-yl)phenyl)-N-(4-chlorobenzyl)imidazo[1,2-a]pyridin-3-amine (7c)
- Structure : An imidazo[1,2-a]pyridine core fused with a dithiolylidene-substituted phenyl group.
- Properties : Red solid characterized by NMR and HRMS. The extended π-system and sulfur-rich substituents suggest applications in conductive materials or optoelectronics .
- Key Differences : The imidazopyridine core and dithiolylidene group introduce distinct electronic properties compared to the simpler pyridine-based structure of the target compound.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Key Research Findings
Reactivity and By-Product Formation :
- Alkylation reactions involving 4-chlorobenzyl groups (e.g., with benzyl bromide) often produce tertiary amines as by-products due to over-alkylation .
- The choice of alkylating agent (e.g., methyl vs. ethyl) impacts yield and by-product ratios, as seen in the 41.6% yield of N-(4-chlorobenzyl)-N-ethylformamide versus 34.0% by-product .
Electronic and Material Properties :
- Compounds like 7c, with conjugated dithiolylidene systems, exhibit electronic properties suitable for material science, contrasting with the simpler pyridine-based target compound .
Biological and Industrial Relevance :
Preparation Methods
Step 1: Boc Protection of 3-Aminopyridine
3-Aminopyridine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to yield N-Boc-3-aminopyridine.
Step 2: Alkylation with 4-Chlorobenzyl Bromide
The Boc-protected amine undergoes alkylation with 4-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF):
\text{NaH, DMF, 0°C → rt, 12 h} \quad \text{(Yield: 65–75%)}
Step 3: Acid-Mediated Deprotection
Trifluoroacetic acid (TFA) cleaves the Boc group, yielding this compound as the trifluoroacetate salt:
\text{TFA (10 equiv), DCM, 1 h, rt → 85% yield}
Key Considerations :
-
Alternative Protecting Groups : Carbobenzyloxy (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups are less common due to harsher deprotection conditions.
-
Scalability : The Boc strategy avoids chromatography, enabling gram-scale synthesis.
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-mediated reactions offer regioselective access to this compound. A representative method involves:
Substrate Preparation
3-Amino-4-chloropyridine is coupled with 4-chlorobenzylzinc bromide via a Negishi cross-coupling:
\text{Pd(OAc)₂ (5 mol\%), XPhos (10 mol\%), THF, 60°C, 6 h → 82% yield}
Mechanistic Insights :
-
Oxidative addition of 4-chlorobenzyl bromide to Pd(0) forms a benzylpalladium intermediate.
-
Transmetalation with 3-amino-4-chloropyridine followed by reductive elimination yields the product.
Limitations :
Comparative Analysis of Synthetic Methods
Q & A
Basic: What are the common synthetic pathways for N-(4-Chlorobenzyl)pyridin-3-amine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step organic reactions. A general approach includes:
- Step 1: Formation of the pyridine-3-amine backbone via coupling reactions, such as Buchwald-Hartwig amination, using palladium catalysts to link the chlorobenzyl group to the pyridine ring .
- Step 2: Purification via column chromatography (e.g., using diethyl ether/isopropyl alcohol/hexane mixtures) to isolate the product .
- Optimization: Reaction conditions (temperature, solvent polarity, and catalyst loading) significantly impact yields. For example, highlights that maintaining temperatures at 35°C and using cesium carbonate as a base improved coupling efficiency in analogous compounds.
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Answer:
Key analytical methods include:
- NMR Spectroscopy:
- HRMS (High-Resolution Mass Spectrometry): Validate molecular weight (e.g., m/z 233.07 for C₁₂H₁₁ClN₂) .
- X-ray Diffraction: Resolve crystallographic details (bond angles, dihedral angles) for structural confirmation .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance its pharmacological activity?
Answer:
SAR strategies include:
- Substituent Variation: Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyridine ring can enhance binding affinity to CNS targets, as seen in triazolopyridazine derivatives .
- Heterocycle Replacement: Replacing pyridine with imidazo[1,2-a]pyridine (as in ) improves metabolic stability.
- Bioisosteric Modifications: For example, replacing the chlorobenzyl group with fluorobenzyl ( ) alters lipophilicity and blood-brain barrier penetration.
- Validation: Use in vitro assays (e.g., receptor binding studies) to correlate structural changes with activity .
Advanced: What computational methods are recommended for predicting the biological targets of this compound, and how do they compare to experimental validation?
Answer:
- Molecular Docking: Tools like AutoDock Vina predict interactions with dopamine receptors (e.g., D₂/D₃ subtypes) by simulating ligand-receptor binding poses .
- QSAR Modeling: Quantitative structure-activity relationship models correlate physicochemical properties (logP, polar surface area) with activity .
- Comparison to Experimental Data: While docking studies suggest serotonin receptor modulation ( ), experimental validation via radioligand displacement assays (e.g., using ³H-spiperone) is critical to confirm predictions .
Advanced: How should researchers address discrepancies in reported biological activities of this compound derivatives across different studies?
Answer:
Discrepancies often arise from:
- Structural Analogues: Subtle differences (e.g., pyridazine vs. pyridine cores in vs. 2) lead to divergent activities.
- Assay Conditions: Variations in cell lines (e.g., HEK293 vs. SH-SY5Y) or incubation times affect IC₅₀ values .
- Resolution Strategies:
- Systematic Replication: Reproduce studies under identical conditions (pH, temperature, solvent).
- Meta-Analysis: Pool data from multiple sources (e.g., and ) to identify trends.
- Orthogonal Assays: Validate antimicrobial activity via both broth microdilution and agar diffusion methods .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of fine particles .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal .
- First Aid: Immediate flushing with water for eye exposure and ethanol rinsing for skin contact .
Advanced: What in vitro and in vivo models are suitable for evaluating the neuropharmacological potential of this compound?
Answer:
- In Vitro Models:
- In Vivo Models:
- Rodent Behavioral Tests: Forced swim test (depression) and open-field test (anxiety) .
- Pharmacokinetics: Plasma half-life determination via LC-MS in Sprague-Dawley rats .
Advanced: How can researchers optimize the solubility and bioavailability of this compound for therapeutic applications?
Answer:
- Salt Formation: Hydrochloride salts improve water solubility, as demonstrated in piperidine derivatives .
- Prodrug Design: Esterification of the amine group enhances intestinal absorption .
- Nanocarriers: Liposomal encapsulation increases bioavailability and reduces hepatic first-pass metabolism .
- LogP Adjustment: Introduce polar groups (e.g., hydroxyl) to lower logP from ~2.5 to <2, improving aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
